4-N-Aetuf

Description

4-N-Aetuf, systematically named Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate, is a fluorinated aromatic compound synthesized via a multi-step condensation reaction. It features a butanoate ester backbone substituted with a 2-fluorophenyl group, a 4-methoxyphenylamino moiety, and a methylene group at the C2 position. The compound is synthesized by refluxing 4-fluorobenzaldehyde, 4-(4-methoxyphenyl)aniline, and p-toluenesulfonic acid in ethanol for 24 hours, followed by alkaline workup and chromatographic purification, yielding an 85% isolated product as a pale yellow oil .

Key analytical data includes:

- IR spectroscopy: N–H (3350 cm⁻¹), C=O (1720 cm⁻¹), C=C (1630 cm⁻¹), and C–O (1250 cm⁻¹) stretches.

- NMR: Distinct ¹H signals for methoxy (δ 3.75 ppm), methylene (δ 5.25 ppm), and aromatic protons (δ 6.8–7.4 ppm).

- HRMS: Experimental m/z 344.1658 (calculated 344.1657 for C₂₀H₂₁FNO₃⁺) .

Properties

CAS No. |

77228-87-6 |

|---|---|

Molecular Formula |

C23H19N3O5S |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

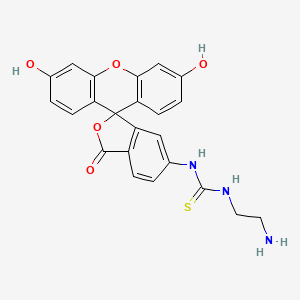

1-(2-aminoethyl)-3-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)thiourea |

InChI |

InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-15-18(9-12)23(31-21(15)29)16-5-2-13(27)10-19(16)30-20-11-14(28)3-6-17(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32) |

InChI Key |

LQGHNQNNJDUZOG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1NC(=S)NCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Synonyms |

4-(N-2-aminoethylthioureal)fluorescein 4-N-AETUF |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings

- Synthetic Efficiency : 4-N-Aetuf’s high yield (85%) outperforms many fluorinated analogs, which often require harsher conditions (e.g., metal catalysts) or yield <60% .

- Biological Relevance: Fluorinated aromatic compounds like 4-N-Aetuf are explored for antimicrobial activity, with the 2-fluorophenyl moiety showing enhanced membrane permeability compared to non-fluorinated analogs .

- Limitations : The tetrahydropyrimidine derivative’s synthetic pathway remains underreported, hindering direct comparison of scalability or industrial applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.